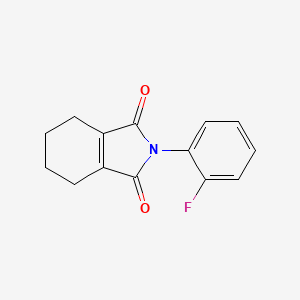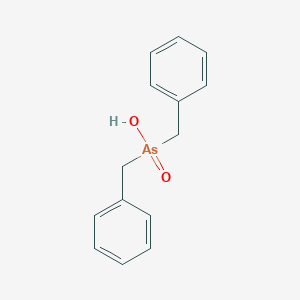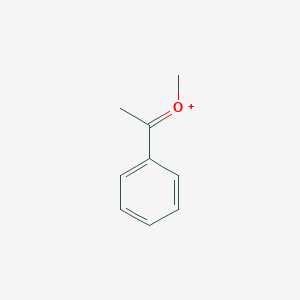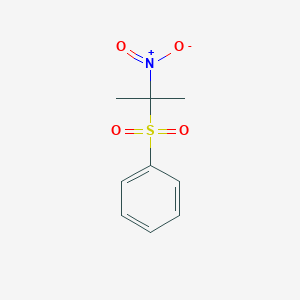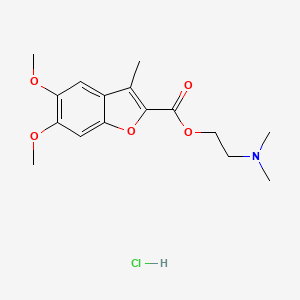![molecular formula C28H60NO4+ B14658097 n,n-Bis[2-(2-hydroxyethoxy)ethyl]-n-methylnonadecan-1-aminium CAS No. 38096-68-3](/img/structure/B14658097.png)
n,n-Bis[2-(2-hydroxyethoxy)ethyl]-n-methylnonadecan-1-aminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n,n-Bis[2-(2-hydroxyethoxy)ethyl]-n-methylnonadecan-1-aminium: is a complex organic compound characterized by its unique structure and properties. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its versatile chemical nature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis[2-(2-hydroxyethoxy)ethyl]-n-methylnonadecan-1-aminium typically involves the reaction of nonadecan-1-amine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a pressure of 1-2 atm to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: n,n-Bis[2-(2-hydroxyethoxy)ethyl]-n-methylnonadecan-1-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; conditions: acidic or basic medium, temperature range of 25-50°C.
Reduction: Lithium aluminum hydride; conditions: anhydrous solvents, temperature range of 0-25°C.
Substitution: Alkyl halides, alkoxides; conditions: polar aprotic solvents, temperature range of 50-100°C.
Major Products Formed:
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: n,n-Bis[2-(2-hydroxyethoxy)ethyl]-n-methylnonadecan-1-aminium is used as a surfactant in chemical reactions, aiding in the stabilization of emulsions and dispersions. It is also employed as a reagent in organic synthesis for the preparation of complex molecules.
Biology: In biological research, this compound is utilized as a cell-penetrating agent, facilitating the delivery of therapeutic molecules into cells. It is also used in the formulation of drug delivery systems, enhancing the bioavailability of pharmaceuticals.
Medicine: The compound has potential applications in the development of antimicrobial agents due to its ability to disrupt microbial cell membranes. It is also being investigated for its role in targeted drug delivery, particularly in cancer therapy.
Industry: In industrial applications, this compound is used as an additive in lubricants and coatings, improving their performance and durability. It is also employed in the production of personal care products, such as shampoos and conditioners, due to its surfactant properties.
Wirkmechanismus
The mechanism of action of n,n-Bis[2-(2-hydroxyethoxy)ethyl]-n-methylnonadecan-1-aminium involves its interaction with cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can form complexes with proteins, altering their structure and function. These interactions are mediated through hydrogen bonding and hydrophobic interactions, which are crucial for the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
- n,n-Bis[2-(2-hydroxyethoxy)ethyl]-urea
- n,n-Bis(2-hydroxyethyl)ethylenediamine
- n,n-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid
Comparison: Compared to these similar compounds, n,n-Bis[2-(2-hydroxyethoxy)ethyl]-n-methylnonadecan-1-aminium exhibits unique properties due to its longer alkyl chain and additional functional groups. This structural difference enhances its surfactant properties and increases its efficacy in disrupting cell membranes. Additionally, its ability to form stable complexes with proteins sets it apart from other similar compounds, making it a valuable tool in both research and industrial applications.
Eigenschaften
CAS-Nummer |
38096-68-3 |
|---|---|
Molekularformel |
C28H60NO4+ |
Molekulargewicht |
474.8 g/mol |
IUPAC-Name |
bis[2-(2-hydroxyethoxy)ethyl]-methyl-nonadecylazanium |
InChI |
InChI=1S/C28H60NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-29(2,21-25-32-27-23-30)22-26-33-28-24-31/h30-31H,3-28H2,1-2H3/q+1 |
InChI-Schlüssel |
WHMXSKOOSSXRQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC[N+](C)(CCOCCO)CCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


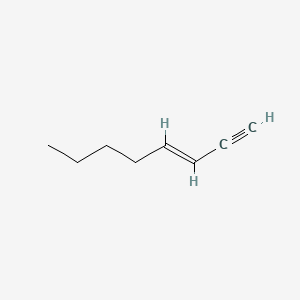
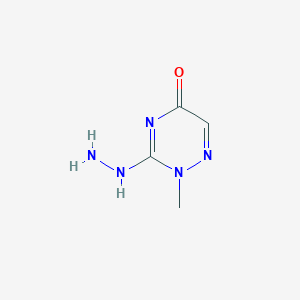
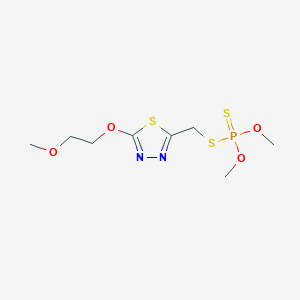
![3-(Diethylamino)-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14658034.png)
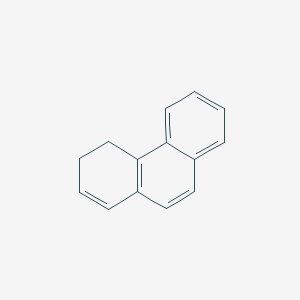
![3-Chloro-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14658045.png)
![Methyl [(3-nitrophenyl)carbamothioyl]carbamate](/img/structure/B14658053.png)
